molecular formula C22H22N2O2 B267402 2-methyl-N-{4-[(1-naphthylacetyl)amino]phenyl}propanamide

2-methyl-N-{4-[(1-naphthylacetyl)amino]phenyl}propanamide

Cat. No. B267402
M. Wt: 346.4 g/mol
InChI Key: ADFPMDOUFIZQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{4-[(1-naphthylacetyl)amino]phenyl}propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as NAPA and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. NAPA has been found to have anti-inflammatory and analgesic properties and has been studied extensively for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of NAPA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of pain and inflammation.
Biochemical and physiological effects:
NAPA has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are inflammatory mediators. NAPA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the inflammatory response.

Advantages and Limitations for Lab Experiments

NAPA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications.
However, there are also some limitations to using NAPA in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on NAPA. One potential area of research is the development of more efficient synthesis methods for NAPA. Another area of research is the investigation of NAPA's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand NAPA's mechanism of action and to identify potential side effects and limitations.

Synthesis Methods

The synthesis of NAPA involves the reaction of 1-naphthylacetic acid with 4-aminobenzophenone to form the intermediate compound 4-(1-naphthylacetyl)aminobenzophenone. This intermediate compound is then reacted with 2-methylpropanoyl chloride to form the final product, 2-methyl-N-{4-[(1-naphthylacetyl)amino]phenyl}propanamide.

Scientific Research Applications

NAPA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.

properties

Product Name

2-methyl-N-{4-[(1-naphthylacetyl)amino]phenyl}propanamide

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methyl-N-[4-[(2-naphthalen-1-ylacetyl)amino]phenyl]propanamide

InChI

InChI=1S/C22H22N2O2/c1-15(2)22(26)24-19-12-10-18(11-13-19)23-21(25)14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13,15H,14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

ADFPMDOUFIZQLK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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